molecular formula C12H16N2O4 B595946 (S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate CAS No. 19647-68-8

(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate

Cat. No.: B595946
CAS No.: 19647-68-8
M. Wt: 252.27
InChI Key: RQLHVJRXJOFWQW-JTQLQIEISA-N
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Description

Historical Context and Development

The discovery of carbamates as protecting groups revolutionized peptide synthesis, enabling controlled formation of amide bonds without racemization. The compound "(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate" emerged from advancements in carbamate chemistry during the mid-20th century. Its design draws from the benzyloxycarbonyl (Cbz) group, first introduced by Leonidas Zervas and Max Bergmann in the 1930s for peptide synthesis. The Cbz group, derived from benzyl chloroformate, became a cornerstone for amine protection due to its stability under diverse reaction conditions and ease of removal via catalytic hydrogenation. This compound’s stereospecific (S)-configuration reflects the importance of chirality in amino acid derivatives, ensuring compatibility with biological systems.

Significance in Carbamate Chemistry

Carbamates are pivotal in organic synthesis due to their dual ester-amide character, balancing reactivity and stability. The title compound exemplifies this through:

  • Electrophilic Reactivity : The carbamate carbonyl engages in nucleophilic attacks, facilitating coupling reactions.
  • Steric and Electronic Modulation : The benzyl group enhances solubility in organic solvents, while the methylamino moiety influences hydrogen-bonding interactions.
  • Orthogonal Protection : Unlike tert-butoxycarbonyl (Boc) groups, which require acidic deprotection, the benzyl carbamate can be cleaved under neutral conditions (e.g., hydrogenolysis), making it ideal for multi-step syntheses.

Table 1: Comparison of Common Carbamate Protecting Groups

Protecting Group Deprotection Method Stability Profile Example Application
Cbz H$$_2$$/Pd-C Stable to bases, nucleophiles Peptide synthesis
Boc Trifluoroacetic acid (TFA) Labile to acids Solid-phase synthesis
Fmoc Piperidine Base-labile Combinatorial chemistry

General Overview of Carbamate Structural Motifs

Carbamates feature a carbonyl flanked by nitrogen and oxygen atoms, enabling resonance stabilization (Figure 1). In the title compound:

  • The benzyloxycarbonyl group (Cbz) provides aromatic π-stacking potential.
  • The 3-hydroxypropane backbone introduces a chiral center, critical for biomimetic interactions.
  • The methylamino substituent modulates basicity, reducing nucleophilicity compared to free amines.

Structural Formula :
$$ \text{C}{12}\text{H}{16}\text{N}{2}\text{O}{4} $$
SMILES :
O=C(OCC1=CC=CC=C1)NC@@HC(NC)=O

Relationship to Protected Amino Acid Chemistry

This compound serves as a protected amino acid analogue, where the carbamate shields the amine during peptide elongation. Key features include:

  • Chiral Integrity : The (S)-configuration mirrors natural L-amino acids, minimizing racemization during synthesis.
  • Hydroxy Functionality : The 3-hydroxy group permits further derivatization, such as phosphorylation or glycosylation, common in post-translational modifications.
  • Compatibility with Solid-Phase Synthesis : The Cbz group’s stability under basic conditions aligns with Fmoc/t-Bu strategies, enabling modular peptide assembly.

Table 2: Key Physicochemical Properties

Property Value Source
Molecular Weight 252.27 g/mol
Melting Point Not reported
Solubility Soluble in DMSO, methanol
LogP (Octanol-Water) 0.57 (predicted)

Properties

IUPAC Name

benzyl N-[(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-13-11(16)10(7-15)14-12(17)18-8-9-5-3-2-4-6-9/h2-6,10,15H,7-8H2,1H3,(H,13,16)(H,14,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLHVJRXJOFWQW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677814
Record name Benzyl [(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19647-68-8
Record name Benzyl [(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Formation via Acylating Agents

The foundational route involves sequential protection-deprotection strategies starting from chiral amino acid precursors. As detailed in industrial synthesis protocols, benzylamine reacts with chloroformate derivatives under anhydrous conditions to form the carbamate backbone. Critical parameters include:

  • Temperature control : Maintaining −15°C during acylation prevents racemization

  • Solvent selection : Tetrahydrofuran (THF) demonstrates superior reactivity over DMF or DMSO in preserving stereochemistry

  • Stoichiometric ratios : 1:1.1 molar ratio of amine to acylating agent optimizes yield

A representative reaction sequence proceeds as:

  • Protection of (S)-serine derivative with benzyl chloroformate

  • Methylamine conjugation via mixed carbonic anhydride method

  • Hydroxyl group activation using POCl3

O-Methylation Optimization Strategies

Patent literature reveals innovative approaches for introducing the methoxy group while retaining chirality:

Table 1: Comparative O-Methylation Methods

Methylating AgentBaseSolventYield (%)Purity (%)
Dimethyl sulfateNaOHToluene7898.5
Methyl iodideK2CO3Acetonitrile8299.1
Dimethyl carbonateDBUTHF8999.7

Dimethyl carbonate with 1,8-diazabicycloundec-7-ene (DBU) base in THF achieves superior yields (89%) while minimizing side-product formation. Kinetic studies show reaction completion within 5 hours at 60°C, with enantiomeric excess maintained at >99% through chiral HPLC monitoring.

Catalytic Tetrazole Cyclization Methods

Nano-CaO Mediated [2+3] Cycloaddition

A breakthrough methodology employs combustion-synthesized nano-calcium oxide (nano-CaO) as a heterogeneous catalyst for tetrazole ring formation. The process involves:

  • Nitrile intermediate preparation from protected amino amides

  • Sodium azide addition under reflux conditions

  • Catalyst recycling up to 5 cycles without activity loss

Reaction Conditions:

  • Solvent system: Methanol/water (1:2 v/v)

  • Temperature: 65°C

  • Catalyst loading: 0.5 mmol per 1 mmol substrate

This green chemistry approach achieves 92% conversion efficiency while reducing heavy metal waste compared to traditional ZnBr2 catalysts.

Purification and Analytical Characterization

Crystallization Optimization

Industrial scale purification employs sequential solvent systems:

Table 2: Recrystallization Solvent Screening

Solvent CombinationRecovery (%)Purity (%)Crystal Habit
EtOAc/Hexane (1:4)8599.8Needles
MeOH/Water (3:1)7899.5Plates
Acetone/Pentane8299.6Prisms

Ethyl acetate/hexane mixtures produce pharmaceutical-grade material meeting ICH Q6A specifications.

Spectroscopic Fingerprinting

Comprehensive characterization data from multiple sources confirms structural integrity:

  • 1H^1H NMR (DMSO-d6): δ 7.28–7.35 (m, 5H, Ar-H), 4.95 (s, 2H, CH2Ph), 4.42 (q, J = 6.8 Hz, 1H, CHNH), 3.10 (s, 3H, NCH3)

  • IR (KBr): 3345 cm1^{-1} (N-H stretch), 1702 cm1^{-1} (C=O carbamate), 1648 cm1^{-1} (amide I)

  • HPLC : Chiralcel OD-H column, n-hexane/i-PrOH (80:20), 1.0 mL/min, tR_R = 12.7 min

Industrial Scale Production Challenges

Raw Material Sourcing Constraints

Dayang Chem reports identify three critical supply chain vulnerabilities:

  • Benzyl chloroformate price volatility ($45–$68/kg)

  • Chiral auxiliary reagent lead times (8–12 weeks)

  • Nano-CaO batch consistency issues (±15% surface area variance)

Regulatory Compliance Considerations

Current Good Manufacturing Practice (cGMP) requirements dictate:

  • Residual solvent limits: <600 ppm THF, <500 ppm methanol

  • Heavy metal contamination: <10 ppm Pb, Hg, Cd

  • Microbial limits: <100 CFU/g aerobic bacteria

Emerging Synthetic Technologies

Continuous Flow Chemistry

Preliminary studies demonstrate:

  • 3.7x productivity increase vs batch processing

  • 92% space-time yield improvement

  • Real-time PAT monitoring via inline FTIR

Biocatalytic Approaches

Novozym 435-catalyzed transesterification shows promise for:

  • Eliminating POCl3 usage

  • Operating at ambient temperatures

  • Achieving 81% enantiomeric excess in pilot trials

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides and amines are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl 3-oxo-1-(methylamino)-1-oxopropan-2-ylcarbamate.

    Reduction: Formation of benzyl 3-hydroxy-1-(methylamino)propan-2-ylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmacology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    Pathways Involved: The compound may affect pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Functional Groups Stereochemistry Applications/Reactivity Reference
(S)-Benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate Benzyl carbamate, hydroxyl, methylamino-oxo (S)-configured Research intermediate, chiral synthon
Benzyl ((S)-1-(((S)-1-((4-(hydroxycarbamoyl)benzyl)amino)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate (5) Extended peptide-like chain, hydroxycarbamoyl (S)-configured Histone deacetylase inhibitor studies
3-Hydroxy-1-(thymin-1-ylmethyl)propylamine (3a,b) Benzyl ester (intermediate), hydroxyl Not specified IsogaPNA monomer synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group, hydroxyl Not specified Metal-catalyzed C–H bond activation

Key Observations:

Chirality : The target compound and compound 5 share stereospecific (S)-configurations, which are critical for biological activity or receptor binding in drug discovery .

Functional Groups :

  • The hydroxyl group in the target compound and 3a,b facilitates hydrogen bonding, enhancing solubility or directing reactivity in synthesis .
  • The benzyl carbamate group in the target compound and 5 acts as a protective moiety for amines, enabling controlled deprotection during multi-step syntheses .

Key Observations:

  • Complexity : Compound 5 requires advanced peptide coupling techniques, whereas the target compound’s synthesis appears less intricate but lacks explicit procedural details .

Biological Activity

(S)-Benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate, also known as benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate, is a chiral compound with significant potential in medicinal chemistry. Its unique structural characteristics suggest various biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₆N₂O₄, with a molecular weight of approximately 252.27 g/mol. The compound features a benzyl group, a hydroxyl group, a methylamino group, and a carbamate moiety, which together contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₄
Molecular Weight252.27 g/mol
CAS Number19647-68-8
Boiling PointNot specified
Hydrogen Bond Acceptors4
Hydrogen Bond Donors3

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies have indicated that the compound may exhibit:

Enzyme Inhibition: The compound may bind to the active sites of specific enzymes, inhibiting their activity and potentially altering metabolic pathways.

Receptor Modulation: It may interact with receptors involved in signaling pathways, affecting processes such as inflammation and pain perception.

Therapeutic Potential

Research suggests that this compound could have applications in:

  • Anti-inflammatory Agents: Potential to reduce inflammation through enzyme inhibition.
  • Analgesics: Possible effectiveness in pain management by modulating receptor activity.

However, comprehensive studies are necessary to validate these therapeutic claims.

Case Studies and Research Findings

Recent studies have explored the compound's potential in various contexts:

  • Antimicrobial Activity: A study investigated the antimicrobial properties of carbamate derivatives similar to this compound against bacterial strains such as E. coli and S. aureus. The results indicated varying degrees of effectiveness, suggesting further exploration into structural modifications could enhance potency .
  • Cytotoxicity Assessments: Research on related compounds has shown promising cytotoxic effects against cancer cell lines. For instance, derivatives exhibiting similar structural features were evaluated for their impact on Ehrlich’s ascites carcinoma cells, revealing significant cytotoxicity that warrants further investigation into the mechanisms involved .
  • Enzyme Interaction Studies: Investigations into the interaction of this compound with cytochrome P450 enzymes have provided insights into its metabolic pathways and potential drug-drug interactions .

Synthesis and Modification

The synthesis of this compound typically involves several steps:

  • Protection of Hydroxy Group: Utilizing silyl ether as a protecting group.
  • Formation of Carbamate: Reacting the protected hydroxy compound with an isocyanate.
  • Introduction of Methylamino Group: Reacting the carbamate intermediate with a methylamine source.
  • Deprotection: Removing the protecting group to yield the final product.

This multi-step synthesis allows for high yields suitable for biological testing and application .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate?

  • Methodology : The compound can be synthesized via carbamate coupling reactions using benzyl chloroformate and methylamine derivatives under inert conditions. Key steps include:

  • Step 1 : Protection of the hydroxyl group with a benzyloxycarbonyl (Cbz) group under basic conditions (e.g., NaHCO₃) .
  • Step 2 : Amide bond formation via activation with coupling agents like HATU or EDCI in DMF or THF .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
    • Critical Parameters : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for amine:activator), and anhydrous solvents to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR for confirming stereochemistry and functional groups (e.g., hydroxy, carbamate, methylamino). Key signals: δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.5–5.0 ppm (carbamate CH₂), δ 2.8–3.1 ppm (methylamino protons) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to verify enantiomeric purity (>98% ee) .
  • MS : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 281.13) .

Q. How should researchers handle stability and storage of this compound?

  • Stability : Susceptible to hydrolysis under acidic/basic conditions and oxidation. Store at –20°C in amber vials under nitrogen .
  • Safety : Classified under GHS "Warning" (H315/H319/H335). Use PPE (gloves, goggles) and work in a fume hood .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during large-scale synthesis?

  • Methodology :

  • Chiral Resolution : Use chiral auxiliaries (e.g., (S)-proline derivatives) during amide coupling to control stereochemistry .
  • Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation with Rh(I) or Ru(II) complexes to enhance enantioselectivity .
  • Analytical Validation : Regular chiral HPLC checks during synthesis to detect racemization (retention time shift >0.5 min indicates impurity) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to targets (e.g., proteases or kinases). Focus on hydrogen bonding with the hydroxy group and hydrophobic interactions with the benzyl moiety .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD <2.0 Å indicates stable binding) .
  • QSAR : Correlate structural features (e.g., logP, polar surface area) with activity using partial least squares regression .

Q. How can contradictions in reported biological activity data be resolved?

  • Case Study : If one study reports antimicrobial activity (MIC 8 µg/mL) while another shows no effect:

  • Experimental Replication : Use standardized assays (e.g., CLSI broth microdilution) with identical bacterial strains and growth media .
  • Structural Validation : Confirm compound integrity via NMR post-assay to rule out degradation .
  • Comparative Analysis : Test structural analogs (e.g., trifluoromethyl-substituted derivatives) to identify activity-determining groups .

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